

Vcpip1-IN-1: A Chemical Probe for Interrogating Vcpip1 Deubiquitinase Function

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Valosin-containing protein (VCP)/p97-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme (DUB) with critical roles in a multitude of cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of inflammatory and oncogenic signaling pathways.[1] The development of potent and selective chemical probes is essential to dissect the complex biology of Vcpip1 and to validate it as a potential therapeutic target. This technical guide provides a comprehensive overview of **Vcpip1-IN-1**, a first-in-class, potent, and selective covalent inhibitor of Vcpip1. We present its biochemical and cellular characterization, detailed experimental protocols for its use, and an exploration of the key signaling pathways modulated by Vcpip1.

Introduction to Vcpip1

Vcpip1 is a cysteine protease belonging to the ovarian tumor (OTU) domain-containing family of DUBs. It is known to hydrolyze 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains, thereby regulating protein stability and function.[1] Vcpip1's cellular functions are intrinsically linked to its interaction with the AAA+ ATPase VCP/p97, a critical player in protein homeostasis.[2][3] This interaction is crucial for the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis.[3][4]

Recent studies have expanded the known roles of Vcpip1 to include:



- Hippo/YAP Signaling: Vcpip1 has been shown to deubiquitinate and stabilize the
 transcriptional co-activator YAP, a key effector of the Hippo pathway.[5] This action promotes
 the progression of pancreatic adenocarcinoma, highlighting Vcpip1 as a potential target in
 oncology.[5]
- NF-κB Signaling: Vcpip1 negatively regulates the NF-κB signaling pathway by deubiquitinating and stabilizing Erbin, an inhibitor of NOD2-mediated NF-κB activation.[6] This suggests a role for Vcpip1 in modulating inflammatory responses.
- DNA Repair: Vcpip1 is involved in DNA repair processes, further underscoring its importance in maintaining cellular homeostasis.[1]

Given its involvement in these fundamental cellular processes and its dysregulation in diseases such as cancer, the development of selective inhibitors for Vcpip1 is of significant interest for both basic research and therapeutic development.

Vcpip1-IN-1: A Selective Chemical Probe

Vcpip1-IN-1 is a covalent inhibitor of Vcpip1, identified through a chemoproteomic platform designed to discover selective DUB inhibitors.[7] It demonstrates high potency and selectivity for Vcpip1, making it an invaluable tool for studying the enzyme's cellular functions.

Quantitative Data for Vcpip1-IN-1

The following table summarizes the key quantitative data for **Vcpip1-IN-1** and a related compound, CAS-12290-201, which is likely a close analog or the same molecule, as described in the foundational chemoproteomics study.



Parameter	Vcpip1-IN-1 (Compound from Chan et al., 2023)	CAS-12290-201 (Probechem)	Reference
IC50	Not explicitly stated as "Vcpip1-IN-1"	70 nM	[7], Probechem Website
Potency	Nanomolar potency	Potent	[7]
Selectivity	High in-family selectivity	Selective	[7]
Mechanism	Covalent inhibitor targeting the catalytic cysteine	Covalent inhibitor	[7]

Note: The primary research publication refers to the development of a potent and selective probe for VCPIP1 with nanomolar potency, which is available commercially as CAS-12290-201 with a reported IC50 of 70 nM.

Experimental Protocols

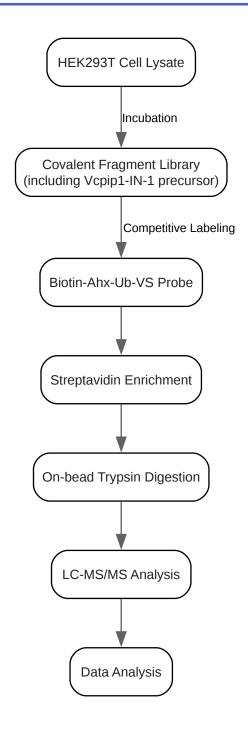
Detailed methodologies are crucial for the successful application of **Vcpip1-IN-1** in research. The following protocols are based on the methodologies described in the discovery and characterization of selective DUB inhibitors.[7]

Chemoproteomic Screening for DUB Inhibitor Discovery

This protocol outlines the activity-based protein profiling (ABPP) approach used to identify **Vcpip1-IN-1**.

Experimental Workflow:





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Caption: Workflow for chemoproteomic screening of DUB inhibitors.

Methodology:

• Cell Lysate Preparation: HEK293T cells are lysed to prepare a native proteome.



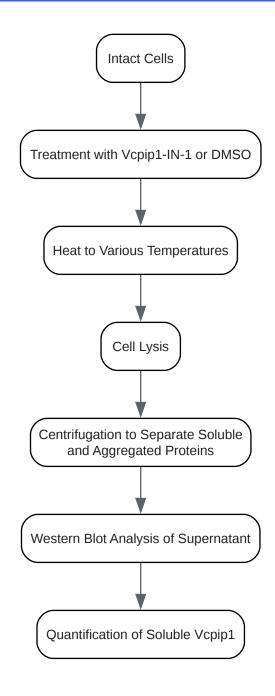
- Inhibitor Incubation: The cell lysate is incubated with a library of cysteine-reactive covalent fragments (or a specific inhibitor like **Vcpip1-IN-1**) at a defined concentration (e.g., 200 μM for screening).
- Competitive Labeling: A DUB-specific activity-based probe, such as biotinylated ubiquitin vinyl sulfone (Biotin-Ahx-Ub-VS), is added to the lysate. This probe covalently binds to the active site of DUBs that have not been engaged by an inhibitor.
- Enrichment: The biotin-labeled proteins are enriched using streptavidin beads.
- On-bead Digestion: The enriched proteins are digested into peptides using trypsin while still bound to the beads.
- LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the DUBs that were labeled by the probe.
- Data Analysis: A decrease in the signal for a specific DUB in the presence of an inhibitor indicates target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:





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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells
with Vcpip1-IN-1 at the desired concentration or with a vehicle control (e.g., DMSO) for a
specified time.



- Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Vcpip1 at each temperature by Western blotting using a Vcpip1-specific antibody.
- Data Analysis: Quantify the band intensities and plot the fraction of soluble Vcpip1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Vcpip1-IN-1 indicates target engagement.

Vcpip1 Signaling Pathways

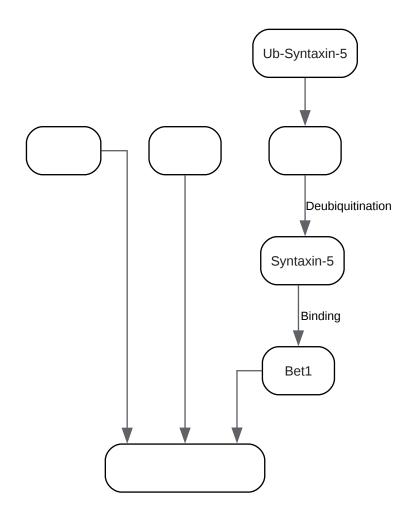
Vcpip1-IN-1 can be utilized to investigate the role of Vcpip1 in various signaling pathways.

Vcpip1 in Golgi Reassembly

Vcpip1, in concert with VCP/p97 and p47, is essential for the reassembly of the Golgi apparatus following mitosis. This process involves the deubiquitination of syntaxin-5, a t-SNARE protein, which allows for its interaction with the v-SNARE Bet1, leading to membrane fusion.[2][8]

Signaling Pathway Diagram:





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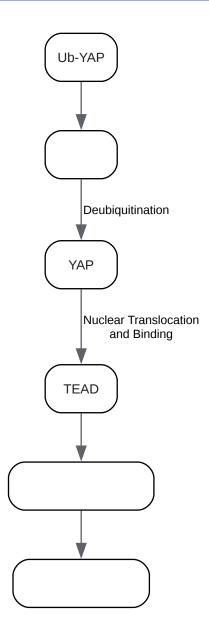
Caption: Vcpip1's role in post-mitotic Golgi reassembly.

Vcpip1 in Hippo/YAP Signaling

In pancreatic adenocarcinoma, Vcpip1 deubiquitinates and stabilizes YAP, leading to its nuclear translocation and the activation of TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes.[5]

Signaling Pathway Diagram:





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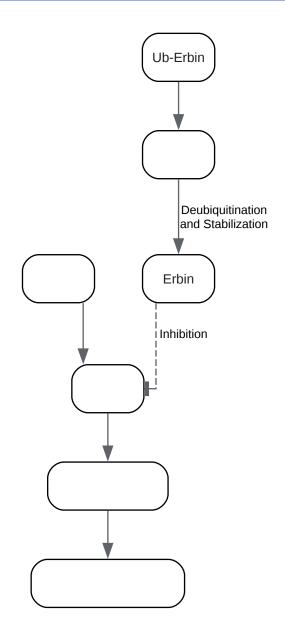
Caption: Vcpip1-mediated regulation of the Hippo/YAP pathway.

Vcpip1 in TLR4/NF-кВ Signaling

Vcpip1 can negatively regulate the innate immune response by deubiquitinating and stabilizing Erbin, which in turn inhibits the activation of the NF-kB pathway downstream of NOD2 stimulation by muramyl dipeptide (MDP).[6]

Signaling Pathway Diagram:





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Caption: Vcpip1's regulatory role in the NF-kB signaling pathway.

Conclusion

Vcpip1-IN-1 represents a significant advancement in the toolset available to researchers studying the ubiquitin system. Its high potency and selectivity make it a superior probe for elucidating the multifaceted roles of Vcpip1 in cellular physiology and disease. This guide provides the foundational knowledge and experimental frameworks necessary for the effective use of **Vcpip1-IN-1** in dissecting Vcpip1's function in various signaling pathways, ultimately



paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target.

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